molecular formula C10H19NO4 B14027568 Tert-butyl ((2R,3R)-2-(hydroxymethyl)tetrahydrofuran-3-YL)carbamate

Tert-butyl ((2R,3R)-2-(hydroxymethyl)tetrahydrofuran-3-YL)carbamate

Cat. No.: B14027568
M. Wt: 217.26 g/mol
InChI Key: SYDRTOIJBNFWGE-SFYZADRCSA-N
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Description

Tert-butyl ((2R,3R)-2-(hydroxymethyl)tetrahydrofuran-3-YL)carbamate is a chemical compound that features a tert-butyl group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ((2R,3R)-2-(hydroxymethyl)tetrahydrofuran-3-YL)carbamate typically involves the protection of hydroxyl groups and the formation of carbamate esters. One common method includes the reaction of (2R,3R)-2-(hydroxymethyl)tetrahydrofuran-3-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((2R,3R)-2-(hydroxymethyl)tetrahydrofuran-3-YL)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbamate group can produce primary amines.

Scientific Research Applications

Tert-butyl ((2R,3R)-2-(hydroxymethyl)tetrahydrofuran-3-YL)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Tert-butyl ((2R,3R)-2-(hydroxymethyl)tetrahydrofuran-3-YL)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl ((2R,3R)-2-(hydroxymethyl)tetrahydrofuran-3-YL)carbamate: is similar to other carbamate esters such as methyl carbamate and ethyl carbamate.

    Tetrahydrofuran derivatives: Compounds like (2R,3R)-2-(hydroxymethyl)tetrahydrofuran and (2R,3R)-2-(methoxymethyl)tetrahydrofuran share structural similarities.

Uniqueness

The uniqueness of this compound lies in its combination of a bulky tert-butyl group and a tetrahydrofuran ring, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxolan-3-yl]carbamate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1

InChI Key

SYDRTOIJBNFWGE-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCO[C@H]1CO

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1CO

Origin of Product

United States

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